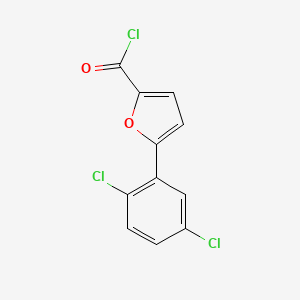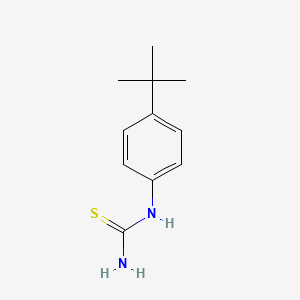
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride
Overview
Description
“5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride” is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 . It is used for research purposes .
Synthesis Analysis
The acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treating the precursor aldehydes 5-(chloromethyl)furfural (CMF) with tert-butyl hypochlorite . This is prepared inexpensively from commercial bleach and tert-butanol .Molecular Structure Analysis
The molecular structure of “5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride” is characterized by a furan ring bearing a carbonyl chloride group at the 2-position and a 2,5-dichlorophenyl group at the 5-position .Chemical Reactions Analysis
The compound is an intermediate in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) . The reaction involves the treatment of the precursor aldehydes with tert-butyl hypochlorite .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Pharmaceutical Research
The structure of 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride suggests potential utility in pharmaceutical research, particularly in the synthesis of novel drug candidates. Compounds with similar furan rings and chlorophenyl groups have been explored for their antibacterial properties . This compound could serve as an intermediate in the development of new medications.
Material Science
Furan derivatives are known to be useful in the production of bio-based polymers . The dichlorophenyl group could impart additional properties like increased rigidity or thermal stability, making it valuable for creating new materials with enhanced characteristics.
Food Science
Given that related furan compounds have been assessed for safety in food contact materials , this compound might also be evaluated for its potential use in packaging or as a food additive after thorough safety assessments.
Energy Sector
Furan derivatives are being explored as part of biofuel components . The dichlorophenyl group may contribute to the stability or energy content of biofuel formulations containing furan components.
Safety and Hazards
The compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known that this compound is a derivative of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA), which are produced by treating the precursor aldehydes with tert-butyl hypochlorite . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , indicating that it may play a role in these biochemical pathways.
Result of Action
It is known that this compound is a useful intermediate for the production of furoate ester biofuels and polymers of fdca , suggesting that it may have a significant impact on these processes at the molecular and cellular level.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRSYCAENNRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)









